

An In-depth Technical Guide to the Physical and Chemical Properties of Imatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Imatinib, a cornerstone in targeted cancer therapy. The information herein is intended to support research, development, and clinical application of this pivotal tyrosine kinase inhibitor.

Physicochemical Properties

Imatinib is a synthetic 2-phenylaminopyrimidine derivative. It is most commonly used as its mesylate salt, which enhances its solubility and allows for oral administration.

Chemical Identity

Property	Value
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
CAS Number	152459-95-5 (Imatinib base)
220127-57-1 (Imatinib mesylate)	
Chemical Formula	C ₂₉ H ₃₁ N ₇ O (Imatinib base)
C ₃₀ H ₃₅ N ₇ O ₄ S (Imatinib mesylate)	
Molecular Weight	493.60 g/mol (Imatinib base)
589.71 g/mol (Imatinib mesylate)	

Physical Properties

Property	Value
Appearance	White to off-white to brownish or yellowish tinged crystalline powder.[1]
Melting Point	211-213°C (Imatinib base).[2]
α-form: 226°C; β-form: 217°C (Imatinib mesylate).[1][2]	
pKa	pKa1: 8.07, pKa2: 3.73, pKa3: 2.56, pKa4: 1.52.[2]
LogP	3.

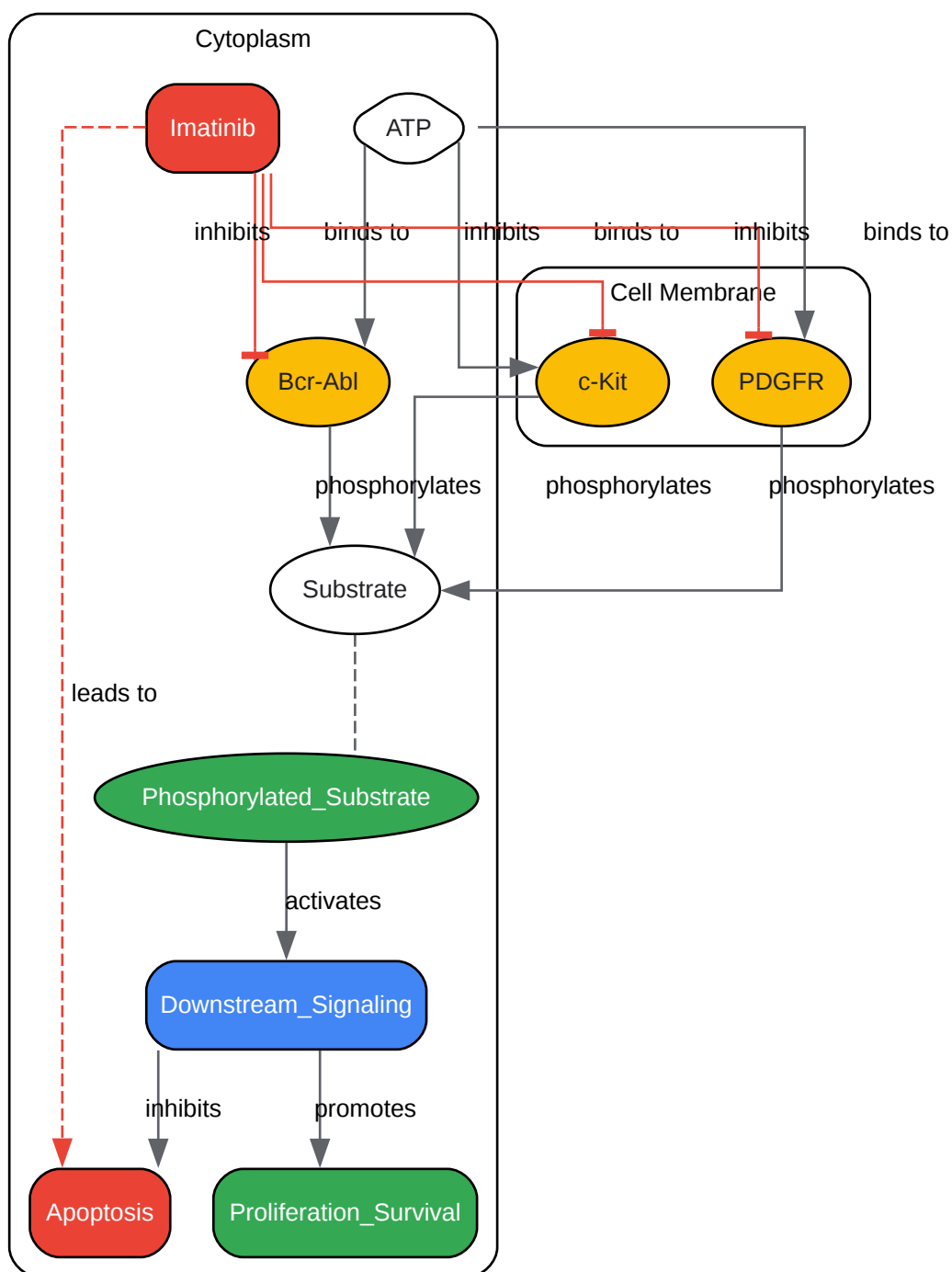
Solubility Profile

The solubility of Imatinib is pH-dependent, with significantly higher solubility in acidic conditions.

Solvent/Condition	Solubility
Water (pH < 5.5)	Very soluble.
Water (pH 7.4)	49 mg/L.[2]
PBS (pH 7.2)	~2 mg/mL.[3]
DMSO	14 - 100 mg/mL.
Dimethyl Formamide (DMF)	10 mg/mL.[3]
Ethanol	0.2 mg/mL.[3]
Methanol	Soluble.

Mechanism of Action and Signaling Pathways

Imatinib functions as a potent and selective inhibitor of several tyrosine kinases. It competitively binds to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates. This action blocks the signaling cascades that drive cellular proliferation and survival in certain cancers.[1][4] The primary targets of Imatinib include the Bcr-Abl fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGF-R).[1][4]



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Imatinib's Mechanism of Action.

Experimental Protocols

Equilibrium Solubility Determination

This protocol outlines the isothermal shake-flask method for determining the equilibrium solubility of Imatinib.

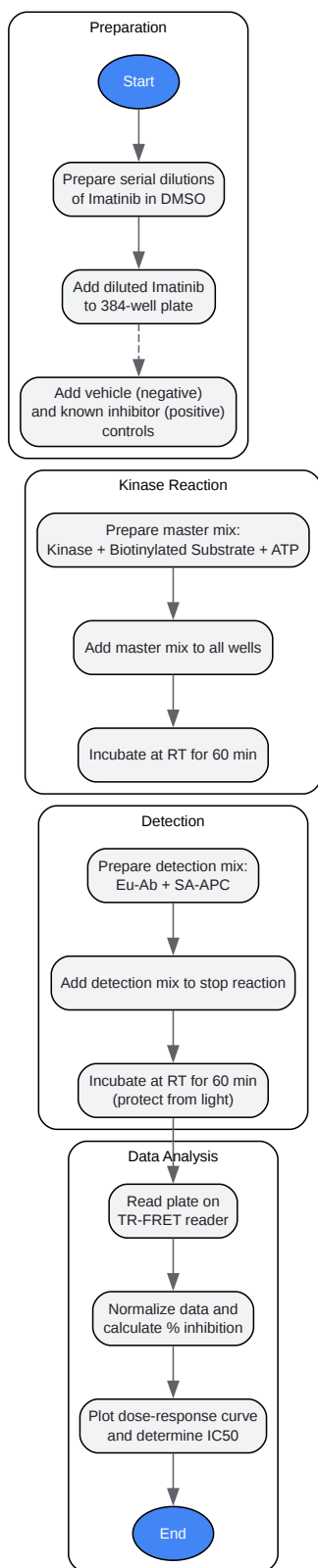
- **Preparation:** Add an excess amount of Imatinib mesylate to a known volume of the desired solvent (e.g., PBS pH 7.2, organic solvents) in a sealed, inert container.
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- **Quantification:** Determine the concentration of Imatinib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory potency of Imatinib against a target kinase.

- **Compound Preparation:** Prepare a serial dilution of Imatinib in an appropriate solvent (e.g., DMSO).
- **Assay Plate Preparation:** Add the diluted Imatinib or control (vehicle or known inhibitor) to the wells of a 384-well assay plate.
- **Kinase Reaction Initiation:** Add a master mix containing the recombinant kinase (e.g., Bcr-Abl), a biotinylated peptide substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be near the K_m for the specific kinase.
- **Incubation:** Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
- **Reaction Termination and Detection:** Stop the reaction by adding a detection mix containing a Europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

- Data Acquisition: After another incubation period (e.g., 60 minutes) protected from light, read the plate on a TR-FRET enabled plate reader.
- Data Analysis: Normalize the data and plot the percent inhibition against the logarithm of the Imatinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Workflow for TR-FRET Kinase Inhibition Assay.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of Imatinib on a cancer cell line (e.g., K562, which is Bcr-Abl positive).

- **Cell Culture:** Culture the selected cell line in the appropriate medium and conditions.
- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of Imatinib concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., acidified isopropanol or SDS solution) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the Imatinib concentration to determine the IC₅₀ value.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Imatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854429#compound-name-physical-and-chemical-properties]

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